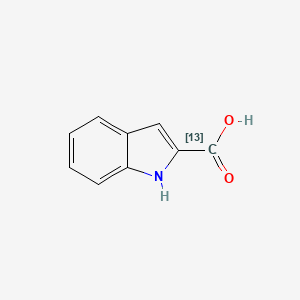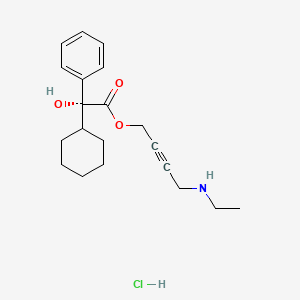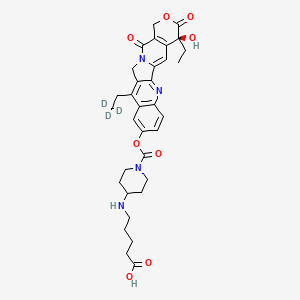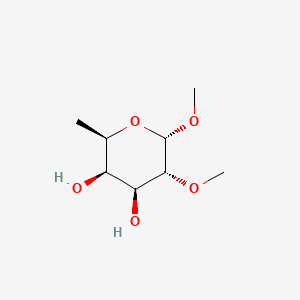
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside, also known as Methyl 2-O-methyl-6-deoxy-alpha-D-galactopyranoside, is a carbohydrate derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the methylated galactose family and is synthesized from D-galactose.
Mecanismo De Acción
The mechanism of action of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular pathways. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of glucose, insulin, and triglycerides in the blood, which are associated with diabetes and obesity. This compound has also been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It is also soluble in water and other polar solvents, making it easy to handle in experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside. One direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to study its effects in vivo to determine its potential as a therapeutic agent. Additionally, future studies could investigate the potential use of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside involves the reaction of D-galactose with methyl iodide in the presence of a strong base, such as potassium carbonate. The reaction results in the formation of Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 2,3,4,6-Tetra-O-acetyl-6-deoxy-alpha-D-galactopyranoside, which is then deacetylated using sodium methoxide to obtain Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside.
Aplicaciones Científicas De Investigación
Methyl 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside 6-Deoxy-2-O-methyl-alpha-D-galactopyranoside has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of diabetes and obesity.
Propiedades
IUPAC Name |
(2R,3R,4S,5R,6S)-5,6-dimethoxy-2-methyloxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-4-5(9)6(10)7(11-2)8(12-3)13-4/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPXMSHWUAJJI-HNEXDWKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346720 |
Source


|
| Record name | Methyl-2-O-methylfucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-2-O-methylfucoside | |
CAS RN |
59981-27-0 |
Source


|
| Record name | Methyl-2-O-methylfucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

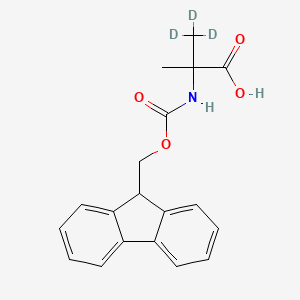

![(4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563886.png)


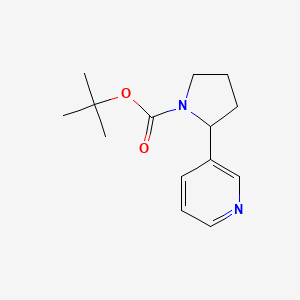
![2-Amino-9H-pyrido[2,3-b]indole-15N3](/img/structure/B563895.png)


